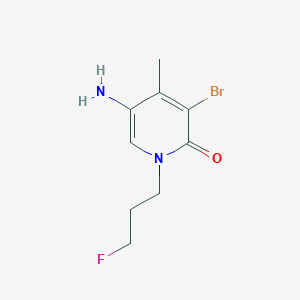
5-Amino-3-bromo-1-(3-fluoropropyl)-4-methyl-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-bromo-1-(3-fluoropropyl)-4-methyl-1,2-dihydropyridin-2-one is a chemical compound with a unique molecular structure. It has a molecular weight of 263.11 g/mol and is known for its versatility in various scientific applications . This compound is characterized by the presence of amino, bromo, fluoropropyl, and methyl groups attached to a dihydropyridinone ring.
Vorbereitungsmethoden
The synthesis of 5-Amino-3-bromo-1-(3-fluoropropyl)-4-methyl-1,2-dihydropyridin-2-one involves several steps, including the introduction of the amino, bromo, and fluoropropyl groups onto the dihydropyridinone ring. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as bromine, fluoropropylamine, and methylating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
5-Amino-3-bromo-1-(3-fluoropropyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Amino-3-bromo-1-(3-fluoropropyl)-4-methyl-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Amino-3-bromo-1-(3-fluoropropyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and bromo groups play a crucial role in its reactivity and binding affinity to target molecules. The fluoropropyl group enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Amino-3-bromo-1-(3-fluoropropyl)-4-methyl-1,2-dihydropyridin-2-one include:
5-Amino-3-bromo-1-(3-chloropropyl)-4-methyl-1,2-dihydropyridin-2-one: This compound has a chloropropyl group instead of a fluoropropyl group, which affects its reactivity and applications.
5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one: The presence of a hydroxypropyl group introduces different chemical properties and potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H12BrFN2O |
|---|---|
Molekulargewicht |
263.11 g/mol |
IUPAC-Name |
5-amino-3-bromo-1-(3-fluoropropyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C9H12BrFN2O/c1-6-7(12)5-13(4-2-3-11)9(14)8(6)10/h5H,2-4,12H2,1H3 |
InChI-Schlüssel |
RSCIHUGSKFHPED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C=C1N)CCCF)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


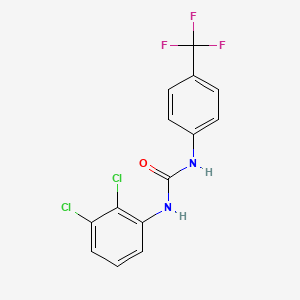

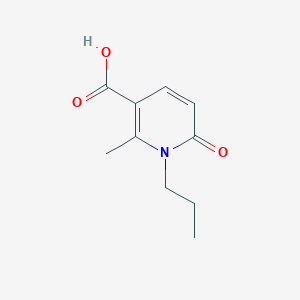

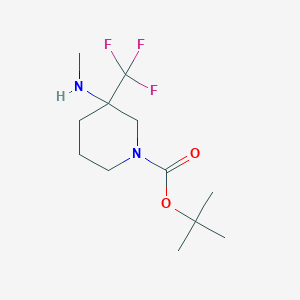



![7-Bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B13330892.png)
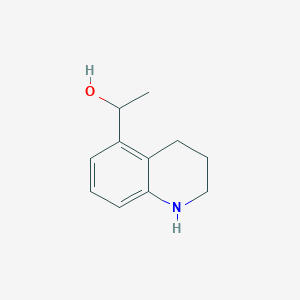
![Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]-](/img/structure/B13330905.png)
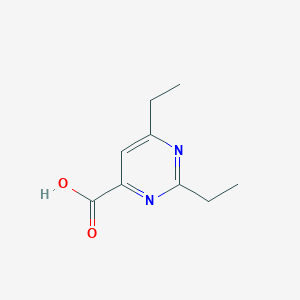
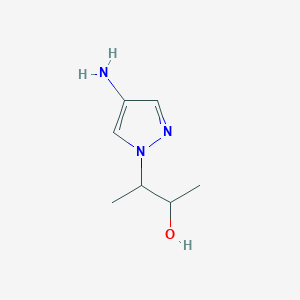
![2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13330917.png)
